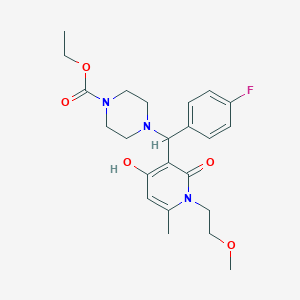

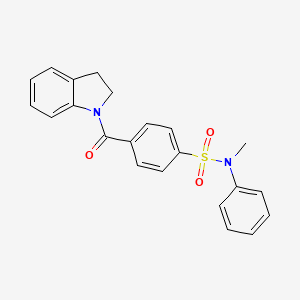

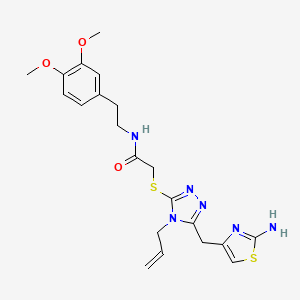

4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide” is a derivative of benzenesulfonamide . It is part of a class of compounds known as sulfonamides, which are organic sulfur compounds that have attracted attention for their pharmacological activity .

Synthesis Analysis

A highly efficient protocol was developed for the synthesis of 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs with excellent yields . The first stage of the reaction of triethyl methanetricarboxylate with indoline is the formation of the diethyl ester of 2-(indoline-1-carbonyl)malonic acid .Applications De Recherche Scientifique

Anticancer Potential

Studies have demonstrated the anticancer effects of sulfonamide compounds by inducing apoptosis and autophagy pathways in cancer cell lines. These compounds also exhibit carbonic anhydrase inhibitory effects, particularly on tumor-associated isoenzymes, suggesting their potential as anticancer drug candidates (Gul et al., 2018).

Catalytic Applications

Sulfonamide-substituted compounds, such as iron phthalocyanine derivatives, have been studied for their role in the catalytic oxidation of olefins. These materials show remarkable stability under oxidative conditions and efficiency in converting olefins to valuable products (Işci et al., 2014).

Computational Chemistry Insights

The synthesis and characterization of new sulfonamide molecules have been complemented by computational studies to elucidate their structural and electronic properties. These insights are crucial for understanding the interaction mechanisms of sulfonamides with biological targets, aiding in the design of more effective molecules (Murthy et al., 2018).

COX-2 Inhibition

Certain sulfonamides have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, contributing to their potential as anti-inflammatory and analgesic agents. The introduction of specific substituents has been found to enhance selectivity and potency, which is crucial for therapeutic applications (Hashimoto et al., 2002).

Green Chemistry Approaches

The application of sulfonamide-based ionic liquids on silica gel as heterogeneous catalysts showcases the move towards greener synthesis methods. These catalysts have been employed in the Fischer indole synthesis, demonstrating efficiency and environmental friendliness by being reusable without significant loss of activity (Hu et al., 2016).

Propriétés

IUPAC Name |

4-(2,3-dihydroindole-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-23(19-8-3-2-4-9-19)28(26,27)20-13-11-18(12-14-20)22(25)24-16-15-17-7-5-6-10-21(17)24/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYXFRKINNOPGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2708208.png)

![4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B2708210.png)

![4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride](/img/structure/B2708213.png)

![1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2708215.png)

![4-(dimethylamino)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2708220.png)

![4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide](/img/structure/B2708221.png)